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Introduction
JB170 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed for the

targeted degradation of Aurora Kinase A (AURORA-A).[1] As a heterobifunctional molecule,

JB170 links the AURORA-A inhibitor Alisertib to a ligand for the E3 ubiquitin ligase Cereblon

(CRBN).[1][2] This dual binding induces the formation of a ternary complex comprising

AURORA-A, JB170, and CRBN, leading to the polyubiquitination and subsequent proteasomal

degradation of AURORA-A.[2] This not only inhibits the kinase activity of AURORA-A but also

eliminates its non-catalytic scaffolding functions, offering a distinct therapeutic mechanism

compared to traditional kinase inhibitors.[2][3]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-

protein interactions in their native cellular environment.[4][5][6] By using an antibody to capture

a specific "bait" protein, researchers can also pull down its interacting "prey" proteins. This

application note provides a detailed protocol for utilizing Co-IP to investigate and validate the

protein interactions mediated by JB170, specifically the formation of the AURORA-A-JB170-

CRBN ternary complex.

Signaling Pathway and Mechanism of Action

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15622043?utm_src=pdf-interest
https://www.benchchem.com/product/b15622043?utm_src=pdf-body
https://www.medchemexpress.com/jb170.html
https://www.benchchem.com/product/b15622043?utm_src=pdf-body
https://www.medchemexpress.com/jb170.html
https://www.benchchem.com/pdf/The_Structural_Basis_of_JB170_Mediated_AURORA_A_Degradation_A_Technical_Whitepaper.pdf
https://www.benchchem.com/product/b15622043?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Structural_Basis_of_JB170_Mediated_AURORA_A_Degradation_A_Technical_Whitepaper.pdf
https://www.benchchem.com/pdf/The_Structural_Basis_of_JB170_Mediated_AURORA_A_Degradation_A_Technical_Whitepaper.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610535/
https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://www.creative-diagnostics.com/co-immunoprecipitation-co-ip-protocol.htm
https://www.abcam.com/en-us/technical-resources/protocols/immunoprecipitation
https://www.benchchem.com/product/b15622043?utm_src=pdf-body
https://www.benchchem.com/product/b15622043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mechanism of JB170-induced protein degradation involves hijacking the cell's natural

protein disposal system. The diagram below illustrates the key steps in this process, from the

formation of the ternary complex to the degradation of the target protein, AURORA-A.

Caption: JB170-mediated degradation of AURORA-A.

Experimental Workflow for Co-immunoprecipitation
The following diagram outlines the general workflow for a Co-IP experiment designed to detect

the interaction between a bait protein (e.g., AURORA-A) and its binding partners (e.g., CRBN)

in the presence of JB170.
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Caption: General workflow for a Co-IP experiment.
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Detailed Protocol: Co-immunoprecipitation of
AURORA-A and Interacting Partners
This protocol is optimized for studying JB170-mediated protein interactions in cultured

mammalian cells.

A. Reagents and Buffers

Reagent/Buffer Composition Storage

PBS (Phosphate-Buffered

Saline)

137 mM NaCl, 2.7 mM KCl, 10

mM Na₂HPO₄, 1.8 mM

KH₂PO₄, pH 7.4

Room Temp

IP Lysis Buffer

50 mM Tris-HCl (pH 7.4), 150

mM NaCl, 1 mM EDTA, 1%

NP-40.[5] Just before use, add

protease and phosphatase

inhibitor cocktails.

4°C

Wash Buffer

IP Lysis Buffer (or a more

stringent version with higher

salt/detergent if needed)

4°C

Elution Buffer (for Western

Blot)

2X Laemmli Sample Buffer:

4% SDS, 20% glycerol, 120

mM Tris-HCl (pH 6.8), 0.02%

bromophenol blue, 10% β-

mercaptoethanol

Room Temp

Antibodies

Primary antibody against bait

(e.g., anti-AURORA-A),

primary antibody against

expected prey (e.g., anti-

CRBN), isotype control IgG

4°C/-20°C

Beads
Protein A/G magnetic beads or

agarose beads
4°C

JB170 Stock Solution 10 mM in DMSO -20°C
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B. Experimental Procedure

Cell Culture and Treatment:

Plate mammalian cells (e.g., MV4-11 or IMR5) to achieve 80-90% confluency.[3][7]

Treat cells with the desired concentration of JB170 (e.g., 0.1-1 µM) or an equivalent

volume of DMSO as a vehicle control for 4-6 hours.[3]

Cell Lysis:

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Add 1 mL of ice-cold IP Lysis Buffer per 1x10⁷ cells.[5]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 20-30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4][5]

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Determine the protein concentration using a Bradford or BCA assay.

Lysate Pre-clearing (Optional but Recommended):

To a sufficient volume of lysate (e.g., 500 µg - 1 mg of total protein), add 1 µg of isotype

control IgG and 20 µL of a 50% slurry of Protein A/G beads.[8]

Incubate on a rotator for 1 hour at 4°C.

Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack.

Transfer the pre-cleared supernatant to a new tube.

Immunoprecipitation (IP):
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Add 2-5 µg of the primary antibody against the bait protein (e.g., anti-AURORA-A) to the

pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG

to a separate tube of lysate.

Incubate on a rotator for 4 hours to overnight at 4°C.[4]

Immune Complex Capture:

Add 30 µL of a 50% slurry of Protein A/G beads to each IP reaction.

Incubate on a rotator for 1-2 hours at 4°C.

Washing:

Pellet the beads and discard the supernatant.

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

Repeat the wash step 3-4 times to remove non-specifically bound proteins.[4][9]

Elution:

After the final wash, remove all supernatant.

Resuspend the beads in 40 µL of 2X Laemmli Sample Buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for

SDS-PAGE.

Pellet the beads, and the supernatant now contains the immunoprecipitated proteins.

C. Analysis by Western Blot

Load the eluates, along with a sample of the input lysate (20-30 µg), onto an SDS-PAGE gel.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane and probe with primary antibodies against the bait protein (AURORA-A)

and the expected prey protein (CRBN).

Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an

enhanced chemiluminescence (ECL) substrate.

Data Presentation and Interpretation
Quantitative data from Western blot analysis can be obtained by densitometry. The results

should demonstrate an increased association of CRBN with AURORA-A in the presence of

JB170.

Table 1: Densitometry Analysis of Co-IP Western Blot Results

Sample Bait IP Prey Detected Treatment
Fold Change
(Prey/Bait) vs.
DMSO

Input N/A AURORA-A DMSO 1.0

Input N/A AURORA-A JB170 (1 µM) 0.4*

Input N/A CRBN DMSO 1.0

Input N/A CRBN JB170 (1 µM) 1.0

IP: IgG IgG CRBN JB170 (1 µM) 0.05

IP: anti-

AURORA-A
AURORA-A CRBN DMSO 1.0

IP: anti-

AURORA-A
AURORA-A CRBN JB170 (1 µM) 8.5

*Input levels of AURORA-A are expected to decrease upon treatment with the degrader JB170.

Interpretation: The data in Table 1 shows a significant increase in the amount of CRBN that co-

immunoprecipitates with AURORA-A in cells treated with JB170 compared to the DMSO

control. This indicates that JB170 successfully induces the formation of the AURORA-A-CRBN

complex. The low signal in the IgG control confirms the specificity of the immunoprecipitation.
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The reduced level of AURORA-A in the input lane for the JB170-treated sample confirms the

degradation activity of the PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15622043?utm_src=pdf-body
https://www.benchchem.com/product/b15622043?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/jb170.html
https://www.benchchem.com/pdf/The_Structural_Basis_of_JB170_Mediated_AURORA_A_Degradation_A_Technical_Whitepaper.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7610535/
https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://www.creative-diagnostics.com/co-immunoprecipitation-co-ip-protocol.htm
https://www.abcam.com/en-us/technical-resources/protocols/immunoprecipitation
https://www.ebi.ac.uk/pride/archive/projects/PXD017342
https://moodle2.units.it/pluginfile.php/716645/mod_resource/content/0/TEC_CELL_SCHEDA_10_CO_IP_INFO.pdf
https://www.ptglab.com/news/blog/how-to-conduct-a-co-immunoprecipitation-co-ip/
https://www.benchchem.com/product/b15622043#co-immunoprecipitation-assays-to-study-jb170-mediated-protein-interactions
https://www.benchchem.com/product/b15622043#co-immunoprecipitation-assays-to-study-jb170-mediated-protein-interactions
https://www.benchchem.com/product/b15622043#co-immunoprecipitation-assays-to-study-jb170-mediated-protein-interactions
https://www.benchchem.com/product/b15622043#co-immunoprecipitation-assays-to-study-jb170-mediated-protein-interactions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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